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Compound of Interest

Compound Name: BP Light 650 carboxylic acid

Cat. No.: B15557303 Get Quote

1. Introduction

BP Light 650 Carboxylic Acid is a fluorescent dye designed for the covalent labeling of

proteins and other biomolecules. This dye possesses a free carboxylic acid group (-COOH)

that can be activated to react with primary amine groups (-NH₂) present on the target molecule,

such as the side chain of lysine residues in proteins. The resulting conjugate is labeled with a

fluorophore that exhibits strong absorption and emission in the far-red region of the spectrum,

minimizing background fluorescence from biological samples.

The conjugation chemistry relies on the use of carbodiimide crosslinkers, such as EDC (1-

Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an N-hydroxysuccinimide

ester stabilizer, typically N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

This two-step process (see Figure 1) first activates the dye's carboxylic acid to form a semi-

stable NHS ester, which then readily reacts with protein amines to form a stable amide bond.

This method provides a robust and efficient way to create fluorescently labeled proteins for a

variety of research and diagnostic applications.

Applications for BP Light 650-Conjugated Proteins:

Flow Cytometry

Immunofluorescence (IF) Microscopy

Western Blotting
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ELISA and other immunoassays

In vivo imaging

2. Principle of the Reaction

The conjugation of BP Light 650 Carboxylic Acid to a protein is a two-stage process

facilitated by EDC and NHS.

Activation of the Dye: EDC reacts with the carboxylic acid group on the BP Light 650 dye to

form a highly reactive but unstable O-acylisourea intermediate.

Formation of a Stable Intermediate: This intermediate can react directly with primary amines

on the protein. However, to improve reaction efficiency and stability in aqueous solutions,

NHS is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable

NHS ester.

Conjugation to the Protein: The BP Light 650-NHS ester then reacts specifically with primary

amine groups on the protein (e.g., lysine residues or the N-terminus) to form a highly stable,

covalent amide bond.

This process ensures efficient and specific labeling of the target protein with the BP Light 650

fluorophore.

3. Required Materials

Materials Provided:

BP Light 650 Carboxylic Acid

Materials Required but Not Provided:

Target Protein: Purified protein (e.g., antibody) at a concentration of 1-10 mg/mL. The protein

should be in an amine-free buffer (e.g., PBS or MES). Avoid buffers containing Tris or

glycine.

Activation Reagents:
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EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the

dye.

Buffers:

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or MES Buffer, pH 6.0.

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Glycine.

Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or

dialysis tubing (10K MWCO).

Spectrophotometer: For measuring absorbance to determine protein concentration and

degree of labeling.

Experimental Protocols
Protocol 1: Covalent Conjugation of BP Light 650 to an Antibody

This protocol describes the labeling of an antibody (IgG, ~150 kDa) as a model protein. The

amounts can be scaled based on the quantity of protein to be labeled.

1. Reagent Preparation:

Antibody Solution: Prepare 1 mg of antibody in 500 µL of Conjugation Buffer (e.g., PBS, pH
7.4).
Dye Solution: Dissolve 1 mg of BP Light 650 Carboxylic Acid in 100 µL of anhydrous
DMSO to create a ~10 mg/mL stock solution.
EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL solution of both EDC and
NHS in ultrapure water.

2. Molar Ratio Calculation:

The efficiency of the conjugation depends on the molar ratio of dye to protein. A common
starting point for antibodies is a 10- to 20-fold molar excess of dye.
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Example Calculation:
Moles of Ab = (1 mg) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
Target moles of Dye (15x excess) = 15 * 6.67 x 10⁻⁹ mol = 1.0 x 10⁻⁷ mol
Assume BP Light 650 MW is ~800 g/mol (hypothetical). Mass of dye needed = 1.0 x 10⁻⁷
mol * 800 g/mol = 8.0 x 10⁻⁵ mg = 0.08 mg.
Volume of Dye Stock = (0.08 mg) / (10 mg/mL) = 0.008 mL = 8 µL.

3. Conjugation Reaction:

Add the calculated volume of BP Light 650 dye stock solution to the 500 µL antibody
solution. Mix gently.
Add a 50-fold molar excess of EDC and NHS. For this example, add ~5 µL of the 10 mg/mL
EDC and NHS solutions.
Incubate the reaction mixture for 2 hours at room temperature, protected from light.

4. Quenching the Reaction:

Add 50 µL of Quenching Buffer (1 M Tris-HCl, pH 8.5) to the reaction mixture.
Incubate for 30 minutes at room temperature to stop the reaction by quenching any
unreacted NHS-ester.

5. Purification of the Conjugate:

Separate the labeled antibody from unreacted dye and crosslinkers using a size-exclusion
chromatography column (e.g., a pre-packed G-25 column).
Equilibrate the column with PBS, pH 7.4.
Apply the quenched reaction mixture to the column.
Collect the fractions. The first colored peak to elute is the labeled protein. Unconjugated dye
will elute later.
Alternatively, purify the conjugate by dialyzing against PBS overnight at 4°C.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL, or dye-to-protein ratio, is a critical parameter for ensuring the quality and consistency

of the conjugate.

1. Spectrophotometric Measurements:
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Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the
absorption maximum of the dye (~650 nm, A₆₅₀).

2. Correction Factor (CF):

Dyes can absorb light at 280 nm, which interferes with the protein concentration
measurement. A correction factor (CF) is used to account for this. The CF is the ratio of the
dye's absorbance at 280 nm to its absorbance at its maximum wavelength (A₂₈₀/Aₘₐₓ).
Assume a CF of 0.05 for BP Light 650.

3. DOL Calculation:

Protein Concentration (M):
Protein Conc. = [A₂₈₀ - (A₆₅₀ * CF)] / ε_protein
Where ε_protein is the molar extinction coefficient of the protein (for IgG, ~210,000
M⁻¹cm⁻¹).
Dye Concentration (M):
Dye Conc. = A₆₅₀ / ε_dye
Where ε_dye is the molar extinction coefficient of BP Light 650 at 650 nm.
Degree of Labeling (DOL):
DOL = Dye Conc. / Protein Conc.

Data and Performance Characteristics
Table 1: Spectroscopic Properties of BP Light 650

Parameter Value

Excitation Maximum (λₘₐₓ) ~650 nm

Emission Maximum (λₑₘ) ~670 nm

Molar Extinction Coefficient (ε_dye) ~250,000 M⁻¹cm⁻¹

| Correction Factor (CF at 280 nm) | ~0.05 |

Table 2: Recommended Molar Ratios for Conjugation
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Protein Type Protein Size (kDa)
Recommended
Dye:Protein Molar
Ratio

Target DOL

Antibody (IgG) ~150 10:1 to 20:1 4 - 8

Streptavidin ~53 5:1 to 10:1 2 - 4

| Other Proteins | > 20 | 5:1 to 15:1 | 2 - 6 |
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Caption: EDC/NHS two-step conjugation chemistry.
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Caption: Experimental workflow for protein conjugation.
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Application Example: Immunofluorescence
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Caption: Application of a labeled antibody.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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